molecular formula C15H22O B012317 (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol CAS No. 109527-43-7

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

Cat. No.: B012317
CAS No.: 109527-43-7
M. Wt: 218.33 g/mol
InChI Key: CTYOSJAXQPHWCK-ZIAGYGMSSA-N
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Description

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a phenylpropan-2-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-phenylpropan-2-ol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(benzylamino)cyclohexylmethanol: Another chiral compound with a similar structure but different functional groups.

    (1S,2S,5R)-2-isopropyl-5-methylcyclohexyl diphenylphosphine: A compound with a cyclohexane ring and different substituents.

Uniqueness

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylpropan-2-yl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOSJAXQPHWCK-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546076
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109527-43-7
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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